molecular formula C8H8ClF2N B2407147 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride CAS No. 1909336-58-8

6,7-difluoro-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B2407147
CAS No.: 1909336-58-8
M. Wt: 191.61
InChI Key: VVGYODLFRQHRTD-UHFFFAOYSA-N
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Description

6,7-difluoro-2,3-dihydro-1H-indole hydrochloride: is a chemical compound belonging to the indole family, characterized by the presence of two fluorine atoms at the 6 and 7 positions of the indole ring. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride typically involves the fluorination of an indole precursor. One common method is the reaction of 6,7-difluoroindole with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,7-difluoro-2,3-dihydro-1H-indole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Uniqueness: 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This dual fluorination enhances its potential as a therapeutic agent compared to its mono-fluorinated or non-fluorinated counterparts .

Properties

IUPAC Name

6,7-difluoro-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N.ClH/c9-6-2-1-5-3-4-11-8(5)7(6)10;/h1-2,11H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGYODLFRQHRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-58-8
Record name 6,7-difluoro-2,3-dihydro-1H-indole hydrochloride
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